molecular formula C6H5FN2S B1378544 5-Fluoropyridine-2-carbothioamide CAS No. 1256823-32-1

5-Fluoropyridine-2-carbothioamide

Cat. No. B1378544
CAS RN: 1256823-32-1
M. Wt: 156.18 g/mol
InChI Key: GYMMVHCUSRDYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoropyridine-2-carbothioamide is an organic sulfur-containing compound . It has a molecular weight of 156.18 . The IUPAC name for this compound is 5-fluoro-2-pyridinecarbothioamide .


Molecular Structure Analysis

The InChI code for 5-Fluoropyridine-2-carbothioamide is 1S/C6H5FN2S/c7-4-1-2-5 (6 (8)10)9-3-4/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

5-Fluoropyridine-2-carbothioamide is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

A study conducted by Babu et al. (2015) synthesized a series of novel derivatives related to 5-Fluoropyridine-2-carbothioamide and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against specific fungal strains. This research underscores the potential of 5-Fluoropyridine-2-carbothioamide derivatives in developing new antimicrobial agents Babu, Srinivasulu, & Kotakadi, 2015.

Antifungal Potency

Klimesová et al. (1996) synthesized a series of 2-alkylthiopyridine-4-carbothioamides, closely related to 5-Fluoropyridine-2-carbothioamide, and tested their antifungal potency. The study identified compounds with selective fungistatic activity against dermatophytes, highlighting the potential of these derivatives in treating fungal infections Klimesová, Otčenášek, & Waisser, 1996.

Synthesis of Novel Compounds

Research by Childs et al. (1998) on bis(ligand)iron(II) and bis(ligand)nickel(II) complexes involving derivatives of 5-Fluoropyridine-2-carbothioamide provided insights into the spin state and donor atom set of these complexes. This work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including material science and catalysis Childs, Cadogan, Craig, Scudder, Goodwin, 1998.

Safety and Hazards

The safety information for 5-Fluoropyridine-2-carbothioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Fluoropyridines have wide-spread applications in various fields of research and industrial processes . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of fluoropyridines, including 5-Fluoropyridine-2-carbothioamide, will be discovered in the future .

properties

IUPAC Name

5-fluoropyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMMVHCUSRDYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoropyridine-2-carbothioamide
Reactant of Route 2
5-Fluoropyridine-2-carbothioamide
Reactant of Route 3
5-Fluoropyridine-2-carbothioamide
Reactant of Route 4
Reactant of Route 4
5-Fluoropyridine-2-carbothioamide
Reactant of Route 5
5-Fluoropyridine-2-carbothioamide
Reactant of Route 6
5-Fluoropyridine-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.